molecular formula C6H9N3O B11785853 3-Amino-1-methyl-1H-pyrrole-2-carboxamide

3-Amino-1-methyl-1H-pyrrole-2-carboxamide

Cat. No.: B11785853
M. Wt: 139.16 g/mol
InChI Key: YAZKZPZZIWXGTQ-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-1H-pyrrole-2-carboxamide is a heterocyclic organic compound that features a pyrrole ring substituted with an amino group at the 3-position, a methyl group at the 1-position, and a carboxamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-methyl-1H-pyrrole-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromopyrrole with zinc cyanide in the presence of tetrakis(triphenylphosphine)palladium to form pyrrole-2-carbonitrile. This intermediate is then subjected to further reactions to introduce the amino and carboxamide groups .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-methyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2-position.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-1-methyl-1H-pyrrole-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-methyl-1H-pyrrole-2-carboxamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This makes the compound a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Similar Compounds

  • 2-Phenyl-1H-pyrrole-3-carboxamide
  • Indole-2-carboxamide
  • Indole-3-carboxamide

Comparison: 3-Amino-1-methyl-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to indole derivatives, the pyrrole ring in this compound offers different electronic properties and reactivity, making it suitable for applications where indole derivatives may not be effective .

Properties

IUPAC Name

3-amino-1-methylpyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-9-3-2-4(7)5(9)6(8)10/h2-3H,7H2,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZKZPZZIWXGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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